molecular formula C10H13NO B15315231 2-[3-(Dimethylamino)phenyl]acetaldehyde CAS No. 944907-25-9

2-[3-(Dimethylamino)phenyl]acetaldehyde

Cat. No.: B15315231
CAS No.: 944907-25-9
M. Wt: 163.22 g/mol
InChI Key: BENVWQMDLXHGBW-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)phenyl]acetaldehyde (CAS 944907-25-9) is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound features an acetaldehyde functional group attached to a meta-substituted dimethylaminobenzene ring, making it a valuable building block in organic and medicinal chemistry research. The reactive aldehyde group is a versatile handle for synthesis, readily undergoing condensation and nucleophilic addition reactions to form more complex structures . As a derivative of phenylacetaldehyde, this compound is of significant interest in the exploration of phenolic compounds and their physiological activities . It is widely utilized in research laboratories as a key intermediate for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals. Researchers can access the structure via the provided SMILES code, O=CCC1=CC=CC(N(C)C)=C1 . For safe handling, please consult the safety data sheet and adhere to all stated storage conditions.

Properties

CAS No.

944907-25-9

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-[3-(dimethylamino)phenyl]acetaldehyde

InChI

InChI=1S/C10H13NO/c1-11(2)10-5-3-4-9(8-10)6-7-12/h3-5,7-8H,6H2,1-2H3

InChI Key

BENVWQMDLXHGBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Nitrile Reduction Pathway

A widely applicable method involves the reduction of a nitrile intermediate to the corresponding aldehyde.

Synthesis of 3-(Dimethylamino)benzyl Cyanide
  • Starting material : 3-Nitrobenzyl bromide undergoes nucleophilic substitution with potassium cyanide (KCN) in ethanol to yield 3-nitrobenzyl cyanide.
  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing 3-aminobenzyl cyanide.
  • Dimethylation : The amine is methylated using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

Reaction conditions :

  • Temperature: 60–80°C
  • Yield: ~70–85% after purification.
Stephen Reduction to Aldehyde

The nitrile group in 3-(dimethylamino)benzyl cyanide is reduced to an aldehyde via the Stephen reaction:

  • Iminium formation : Treatment with HCl gas in anhydrous ether generates the iminium chloride.
  • Reduction : Tin(II) chloride (SnCl₂) in HCl selectively reduces the iminium intermediate to 2-[3-(dimethylamino)phenyl]acetaldehyde.

Optimization notes :

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).
  • Yield : 50–65%, with over-reduction to the primary alcohol as a side reaction.

Oxidation of Primary Alcohols

The primary alcohol 2-[3-(dimethylamino)phenyl]ethanol can be oxidized to the aldehyde using mild oxidizing agents.

Alcohol Synthesis
  • Grignard addition : 3-(Dimethylamino)benzaldehyde reacts with methylmagnesium bromide (CH₃MgBr) to form 2-[3-(dimethylamino)phenyl]propan-1-ol.
  • Hydroboration-oxidation : 3-(Dimethylamino)styrene undergoes anti-Markovnikov addition using BH₃·THF, followed by H₂O₂/NaOH to yield the alcohol.
Oxidation to Aldehyde
  • Reagent : Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the alcohol without over-oxidation to the carboxylic acid.
  • Yield : 60–75%.

Friedel-Crafts Alkylation

While challenging due to the meta-directing nature of the dimethylamino group, Friedel-Crafts alkylation can be employed with protected aldehydes.

  • Acetal protection : Chloroacetaldehyde dimethyl acetal reacts with 3-(dimethylamino)benzene in the presence of AlCl₃.
  • Deprotection : Acidic hydrolysis (H₃O⁺) removes the acetal group, yielding the aldehyde.

Limitations :

  • Poor regioselectivity due to competing para-substitution.
  • Yield: <40%.

Comparative Analysis of Methods

Method Key Steps Advantages Disadvantages Yield
Nitrile reduction Nitrile synthesis → Stephen reduction High selectivity for aldehyde Requires toxic SnCl₂ and HCl gas 50–65%
Alcohol oxidation Grignard → PCC oxidation Mild conditions, avoids over-oxidation Multi-step alcohol synthesis required 60–75%
Friedel-Crafts alkylation Acetal protection → deprotection Direct alkylation Low regioselectivity, side reactions <40%

Industrial and Laboratory Considerations

Scalability

  • Nitrile reduction : Suitable for large-scale production but requires stringent safety measures for handling SnCl₂.
  • Alcohol oxidation : Preferred in laboratory settings due to easier purification and milder conditions.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) resolves aldehyde intermediates from alcohols or nitriles.
  • Recrystallization in ethanol/water mixtures improves purity.

Emerging Methodologies

Recent patents highlight the use of coupling reactions for aromatic aldehydes:

  • Suzuki-Miyaura coupling : A brominated 3-(dimethylamino)benzene derivative reacts with a vinyl boronic ester, followed by ozonolysis to cleave the double bond and yield the aldehyde.
  • Yield : ~55% with Pd(PPh₃)₄ as a catalyst.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)phenyl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.

Major Products Formed

    Oxidation: 3-(Dimethylamino)benzoic acid.

    Reduction: 3-(Dimethylamino)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 3-(Dimethylamino)phenyl halides or amines.

Scientific Research Applications

2-[3-(Dimethylamino)phenyl]acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(Dimethylamino)phenyl]acetaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary based on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound N-[2-(diethylamino)ethyl]-2-phenylacetamide () serves as a structurally distinct yet functionally related analogue. Key differences include:

Feature 2-[3-(Dimethylamino)phenyl]acetaldehyde N-[2-(diethylamino)ethyl]-2-phenylacetamide
Core Structure Phenylacetaldehyde (CHO attached to phenyl) Phenylacetamide (CONH₂ attached to phenyl)
Substituents 3-(Dimethylamino)phenyl Diethylaminoethyl (-N(C₂H₅)₂-CH₂CH₂-)
Functional Group Aldehyde (-CHO) Amide (-CONH-) with tertiary amine side chain
Electron Effects Electron-donating dimethylamino group Electron-withdrawing amide with lipophilic diethylamino chain

Physicochemical Properties

  • Reactivity: The aldehyde group in this compound confers high electrophilicity, favoring reactions like nucleophilic additions (e.g., Grignard reactions) or oxidations to carboxylic acids. In contrast, the amide group in N-[2-(diethylamino)ethyl]-2-phenylacetamide is less reactive, stabilizing the compound against hydrolysis or redox processes .
  • Solubility: The dimethylamino group enhances water solubility compared to the diethylamino analogue, which is more lipophilic due to its longer alkyl chains.
  • Basicity: The tertiary amine in both compounds contributes to basicity, but the diethylamino group (pKa ~10–11) is slightly less basic than dimethylamino (pKa ~9–10) due to steric hindrance.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-[3-(Dimethylamino)phenyl]acetaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves aldol condensation or Friedel-Crafts alkylation of 3-(dimethylamino)benzaldehyde derivatives. For example, reaction conditions such as temperature (80–120°C) , solvents (e.g., dichloromethane, THF) , and catalysts (e.g., Lewis acids like AlCl₃) significantly impact yield and purity . Optimization studies suggest that low temperatures (≤80°C) reduce side reactions, while polar aprotic solvents enhance regioselectivity. Purity can be monitored via HPLC (>98% purity threshold) .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and dimethylamino group (δ 2.2–2.5 ppm for N(CH₃)₂) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]⁺ at m/z 192.1 .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Contradictions in reactivity (e.g., competing enolate vs. aldehyde pathways) can arise from solvent polarity or substituent effects . Systematic studies using kinetic isotopic labeling (KIE) or DFT calculations help identify transition states. For example, computational models show that the dimethylamino group stabilizes intermediates via resonance, favoring aldehyde reactivity over keto-enol tautomerization . Experimental validation via in situ IR spectroscopy monitors reaction progress .

Q. How does the dimethylamino group influence the electronic and steric properties of this compound in catalytic applications?

  • Methodological Answer : The dimethylamino group acts as an electron-donating substituent , increasing electron density at the phenyl ring (Hammett σₚ⁺ ≈ -0.83). This enhances electrophilic aromatic substitution rates but introduces steric hindrance in bulky catalysts. Cyclic voltammetry reveals a reduction potential shift (ΔE ≈ -0.15 V) compared to unsubstituted analogs, indicating altered redox behavior . Steric effects are quantified via X-ray crystallography (e.g., dihedral angles between the dimethylamino group and aldehyde moiety) .

Q. What enzymatic pathways or biocatalytic methods have been explored for the synthesis or modification of this compound derivatives?

  • Methodological Answer : Amine oxidases (e.g., monoamine oxidase B) catalyze oxidative deamination of dopamine analogs to produce phenylacetaldehyde derivatives . Biocatalytic routes using engineered transaminases or aldolases enable enantioselective synthesis. For instance, Candida antarctica lipase B (CAL-B) has been used to resolve racemic mixtures of related aldehydes with >90% enantiomeric excess .

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